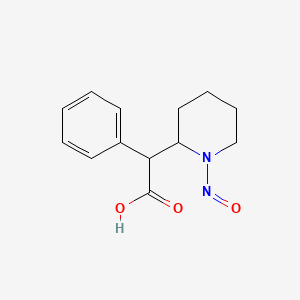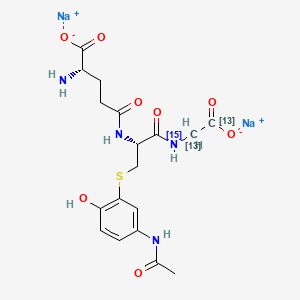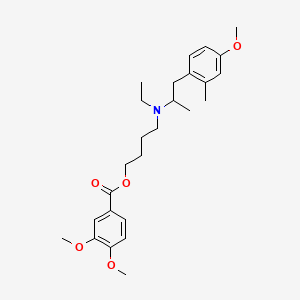![molecular formula C19H12N6 B13846401 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in various fields.
Méthodes De Préparation
One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an appropriate quinazoline derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms in the pyrazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core but differ in the substituents attached to the core structure. They have similar biological activities but may vary in potency and selectivity.
Quinazoline derivatives: These compounds contain the quinazoline moiety and are known for their diverse pharmacological properties. They can be used as anticancer agents, kinase inhibitors, and more.
Pyrazoloquinolines: These compounds combine the pyrazole and quinoline rings and have been studied for their potential as therapeutic agents
The uniqueness of this compound lies in its specific combination of the pyrazolopyridine and quinazoline moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H12N6 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25) |
Clé InChI |
WBUVJZSXWVPDIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
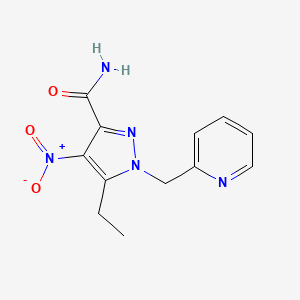
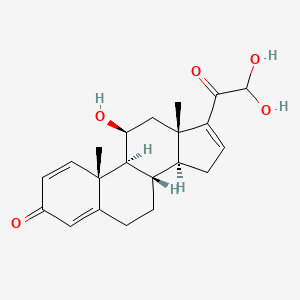
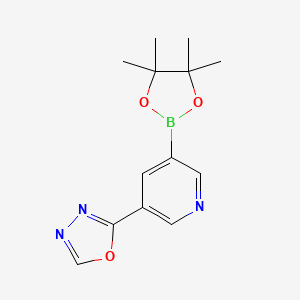
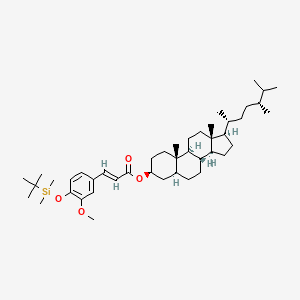
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
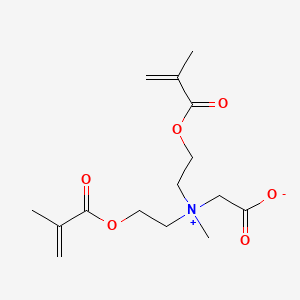
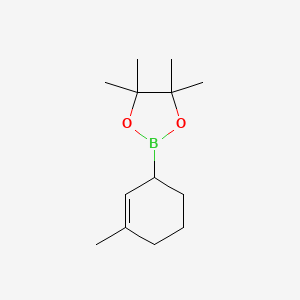
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
